3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers
CAS No.: 70870-82-5
Cat. No.: VC12011438
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70870-82-5 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 3-oxatricyclo[4.3.0.02,4]nonan-9-ol |
| Standard InChI | InChI=1S/C8H12O2/c9-5-2-1-4-3-6-8(10-6)7(4)5/h4-9H,1-3H2 |
| Standard InChI Key | SHTTVPCSLGBORF-UHFFFAOYSA-N |
| SMILES | C1CC(C2C1CC3C2O3)O |
| Canonical SMILES | C1CC(C2C1CC3C2O3)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Tricyclic Framework
The molecular architecture of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol comprises a fused tricyclic system featuring a central six-membered ring flanked by two smaller rings. The oxygen atom is embedded within one of the bridging rings, contributing to significant steric and electronic effects . The IUPAC name, 3-oxatricyclo[4.3.0.0]nonan-9-ol, reflects the numbering of bridgehead atoms and the position of the hydroxyl group.
Key structural attributes include:
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Bridgehead Connectivity: The compound’s bicyclo[4.3.0] framework is modified by an additional oxygen-containing bridge, resulting in a strained tricyclic system.
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Hydroxyl Group Placement: The secondary alcohol at position 9 introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Diastereomerism and Stereoelectronic Effects
The presence of multiple stereocenters within the tricyclic system generates distinct diastereomers. These isomers differ in spatial arrangement, leading to variations in physical properties (e.g., melting points, solubility) and chemical reactivity. For instance, steric hindrance around the hydroxyl group may affect nucleophilic substitution rates in specific diastereomers .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 140.18 g/mol |
| CAS Registry Number | 70870-82-5 |
| Stereoisomerism | Mixture of diastereomers |
Synthetic Methodologies and Challenges
Halogenation and Cyclization Strategies
Synthesis of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol typically involves multistep sequences starting from bicyclic precursors. Halogenation of cyclohexene derivatives, followed by nucleophilic substitution with oxygen-containing nucleophiles, establishes the oxabicyclic core . Subsequent cyclization under controlled conditions (e.g., acid catalysis or thermal activation) forms the tricyclic skeleton.
A notable pathway involves the ring-opening of 7-methyl-3,8-dioxapentacyclo[4.4.1.0.0.0]undecane (26) using lithium in ethylenediamine (EDA), yielding 9-methyltricyclo[4.3.0.0]nonane-4,9-diol (27) . Oxidation of 27 with the Swern reagent (oxalyl chloride and dimethyl sulfoxide) produces the ketone intermediate 31, which undergoes Shapiro reaction to furnish the target compound .
Diastereoselectivity and Optimization
Achieving diastereoselectivity remains a critical challenge. Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly influence the diastereomer ratio. For example, polar aprotic solvents like dimethylformamide (DMF) favor axial attack in cyclization steps, enhancing selectivity for specific diastereomers.
Chemical Reactivity and Functional Group Transformations
Alcohol Functionalization
The secondary hydroxyl group at position 9 serves as a versatile handle for derivatization. Common transformations include:
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Esterification: Reaction with acyl chlorides or anhydrides produces esters, modulating lipophilicity for biological studies.
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Oxidation: Controlled oxidation with Jones reagent or pyridinium chlorochromate (PCC) yields ketones, though over-oxidation risks ring cleavage .
Ring-Strain-Driven Reactions
The strained tricyclic system exhibits unique reactivity. For instance, photochemical [2+2] cycloadditions with alkenes are facilitated by the molecule’s rigid geometry, enabling access to polycyclic derivatives . Additionally, acid-catalyzed ring-opening reactions generate bicyclic ethers or ketones, depending on the conditions .
Biological and Material Science Applications
Cannabinoid Receptor Modulation
Structural similarities to cannabinoid receptor ligands suggest potential utility in neurological disorders. Molecular docking studies predict affinity for CB1 and CB2 receptors, warranting further in vitro validation.
Material Science Applications
The compound’s rigid, oxygenated structure makes it a candidate for polymer cross-linking or as a monomer in high-performance thermosets. Its thermal stability and solubility profile are under investigation.
Comparative Analysis with Related Compounds
3-Oxatricyclo[4.3.0.02,8^{2,8}2,8]nonane
This analog lacks the hydroxyl group and exhibits reduced polarity. With a molecular formula of and a molecular weight of 124.18 g/mol, it serves as a non-polar reference in structure-activity relationship (SAR) studies.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| 3-Oxatricyclo[4.3.0.0,2,4]nonan-9-ol | 140.18 | Secondary alcohol | |
| 3-Oxatricyclo[4.3.0.0]nonane | 124.18 | Ether |
Pentacyclo[4.3.0.02,5^{2,5}2,5.03,8^{3,8}3,8.04,7^{4,7}4,7]nonane Derivatives
These highly strained polycyclic compounds, such as pentacyclo[4.3.0.0.0.0]non-4-ylmethanol, share synthetic challenges but differ in reactivity due to increased bridgehead strain .
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